3-(4-Cyanophenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Cyanophenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use . Another compound, “N-BOC-3-(4-Cyanophenyl)oxaziridine”, is also used as a laboratory chemical .
Synthesis Analysis
While specific synthesis information for “3-(4-Cyanophenyl)-2-methyl-1-propene” was not found, a related compound, “triferrocenyl-substituted 1,3,5-triphenylbenzene”, was synthesized in high yield .
Molecular Structure Analysis
The molecular structure of “N-BOC-3-(4-Cyanophenyl)oxaziridine” was confirmed by NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Cyanophenyl)acrylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.4±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
1. Synthesis and Polymerization
Research indicates that derivatives of 3-(4-Cyanophenyl)-2-methyl-1-propene are used in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, such as ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, are synthesized and copolymerized with styrene, showcasing their utility in creating diverse polymer structures. These compounds are prepared via Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and are characterized using various analytical methods. Their copolymerization is initiated by radical initiation at specific temperatures, and the resulting copolymers exhibit significant thermal decomposition properties, indicating potential applications in materials science and engineering (Kharas et al., 2017), (Kharas et al., 2014).
2. Material Properties and Stability
The research on these copolymers emphasizes their thermal stability and material properties. The decomposition of these copolymers occurs in two distinct steps over a wide temperature range, leaving a residue that further decomposes at higher temperatures. This characteristic is crucial for understanding the thermal stability and degradation behavior of these materials, which is vital for their potential applications in various industries, such as automotive, aerospace, and electronics (Kharas et al., 2016).
3. Computational Studies and Structure Analysis
Additionally, studies involving X-ray structures and computational studies of related compounds provide insights into their molecular geometry and electronic properties. Understanding the structural and electronic characteristics of these compounds is essential for their application in fields such as molecular electronics, photonics, and materials science (Nycz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEQOGNYHGQAAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539946 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
97780-97-7 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.